(5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(Z)-1-(2-SULFANYLANILINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound that features a unique combination of functional groups, including a sulfanyl group, a trifluoromethyl group, and a pyrimidinetrione core
Preparation Methods
The synthesis of 5-[(Z)-1-(2-SULFANYLANILINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidinetrione core, followed by the introduction of the trifluoromethyl group and the sulfanylanilino moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
5-[(Z)-1-(2-SULFANYLANILINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the pyrimidinetrione core.
Substitution: The trifluoromethyl group and the sulfanylanilino moiety can participate in nucleophilic or electrophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs of the original compound.
Scientific Research Applications
5-[(Z)-1-(2-SULFANYLANILINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2-SULFANYLANILINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the sulfanyl group may participate in redox reactions. The pyrimidinetrione core can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved in its mechanism of action may include enzyme inhibition, receptor modulation, and redox reactions.
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-1-(2-SULFANYLANILINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H)-PYRIMIDINETRIONE include other pyrimidinetrione derivatives, trifluoromethylated compounds, and sulfanylanilino-containing molecules. Compared to these compounds, 5-[(Z)-1-(2-SULFANYLANILINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C18H12F3N3O3S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-sulfanylphenyl)iminomethyl]-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H12F3N3O3S/c19-18(20,21)10-4-3-5-11(8-10)24-16(26)12(15(25)23-17(24)27)9-22-13-6-1-2-7-14(13)28/h1-9,26,28H,(H,23,25,27) |
InChI Key |
HJDUADUGCKKAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC(=C3)C(F)(F)F)O)S |
Origin of Product |
United States |
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